Dmyd Basic Domain Is 100% Identical to Vertebrate MyoD Across All 13 Amino Acids Critical for DNA Recognition
The Dmyd basic domain, which contains the essential recognition code for muscle-specific gene activation, exhibits complete (100%) amino acid identity with vertebrate MyoD across all 13 residues of this functionally critical region [1]. This perfect conservation at the DNA contact surface contrasts with the lower overall protein-level homology and demonstrates that the core DNA-binding apparatus has remained under absolute evolutionary constraint. Vertebrate MyoD serves as the comparator; any deviation in this domain would be expected to alter DNA-binding specificity [1].
| Evidence Dimension | Amino acid sequence identity in the basic DNA-binding domain |
|---|---|
| Target Compound Data | 100% identity (13 of 13 amino acids) to vertebrate MyoD |
| Comparator Or Baseline | Vertebrate MyoD basic domain (13 amino acids) |
| Quantified Difference | 0 amino acid differences (100% identity) |
| Conditions | Sequence alignment of the bHLH region; Paterson et al., 1991, PNAS |
Why This Matters
Complete basic domain conservation validates Dmyd as the authentic Drosophila functional ortholog of MyoD, ensuring that DNA-binding specificity inferences from vertebrate studies are directly transferable to the fly model.
- [1] Paterson BM, Walldorf U, Eldridge J, Dübendorfer A, Frasch M, Gehring WJ. The Drosophila homologue of vertebrate myogenic-determination genes encodes a transiently expressed nuclear protein marking primary myogenic cells. Proc Natl Acad Sci U S A. 1991; 88(9): 3782–3786. doi:10.1073/pnas.88.9.3782. PMID: 1902570. View Source
